molecular formula C10H13NO3S B3846485 4-(4-nitrophenoxy)-1-butanethiol

4-(4-nitrophenoxy)-1-butanethiol

Cat. No.: B3846485
M. Wt: 227.28 g/mol
InChI Key: VJQGWLFABOSJTR-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)-1-butanethiol is a synthetic organic compound featuring a four-carbon alkyl chain terminated by a thiol (-SH) group at the first position and a 4-nitrophenoxy substituent at the fourth position. The 4-nitrophenoxy group consists of a benzene ring substituted with a nitro (-NO₂) group at the para position, linked via an oxygen atom to the butanethiol backbone. This structure confers unique electronic and steric properties:

  • The thiol group enables nucleophilic reactivity, making the compound a candidate for forming disulfide bonds or metal-sulfur coordination complexes.

Properties

IUPAC Name

4-(4-nitrophenoxy)butane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c12-11(13)9-3-5-10(6-4-9)14-7-1-2-8-15/h3-6,15H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQGWLFABOSJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Functional Groups Key Substituents
4-(4-Nitrophenoxy)-1-butanethiol Thiol (-SH), nitrophenoxy (O-C₆H₄-NO₂) Nitro (electron-withdrawing), phenoxy
1-Butanethiol Thiol (-SH) Simple alkyl chain (C₄H₉)
4-(4-Nitrophenoxy)benzaldehyde Aldehyde (-CHO), nitrophenoxy Nitro, benzaldehyde backbone
4-Phenylphenol Phenol (-OH), biphenyl Hydroxyl (electron-donating)

Key Insights :

  • The nitro group in this compound distinguishes it from 1-butanethiol, which lacks aromatic or electron-withdrawing substituents. This difference likely reduces the thiol's nucleophilicity compared to 1-butanethiol .
  • Compared to 4-(4-nitrophenoxy)benzaldehyde , the replacement of the aldehyde group with a thiol alters reactivity (e.g., susceptibility to oxidation or nucleophilic substitution).

Physical and Chemical Properties

Table 2: Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Inference)
This compound ~243.3 (estimated) ~80-100 (estimated) Low in water; soluble in organic solvents
1-Butanethiol 90.19 -115 Insoluble in water; miscible with ethanol
4-(4-Nitrophenoxy)benzaldehyde 243.22 106–110 Low aqueous solubility
4-Phenylphenol 170.21 164–166 Slightly soluble in water

Key Insights :

  • The nitro and phenoxy groups in this compound likely increase its melting point compared to 1-butanethiol, similar to 4-(4-nitrophenoxy)benzaldehyde .
  • Low aqueous solubility is expected due to the aromatic and hydrophobic alkyl chain.

Table 3: Reactivity and Uses

Compound Reactivity Profile Applications
This compound Moderate nucleophilicity (thiol); nitro group stabilizes charges Ligand design, polymer modification
1-Butanethiol High nucleophilicity; forms disulfides Organic synthesis, odorant in gas leaks
4-(4-Nitrophenoxy)benzaldehyde Aldehyde oxidation; nitro-directed reactions Intermediate in pharmaceuticals
4-Phenylphenol Phenolic acidity; electrophilic substitution Preservatives, dye synthesis

Key Insights :

  • The thiol group in this compound may participate in disulfide bond formation but with reduced reactivity compared to 1-butanethiol due to the electron-withdrawing nitro group .
  • The nitrophenoxy moiety could enable applications in photoactive materials or catalysis, leveraging nitro group redox behavior .

Key Insights :

  • Like 4-(4-nitrophenoxy)benzaldehyde , the target compound may require protection from light and incompatible substances (e.g., strong oxidizers).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-nitrophenoxy)-1-butanethiol
Reactant of Route 2
4-(4-nitrophenoxy)-1-butanethiol

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